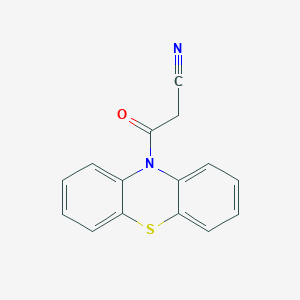

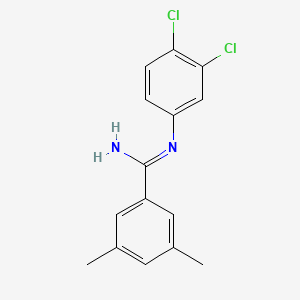

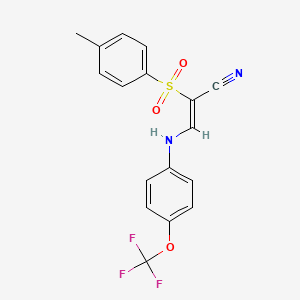

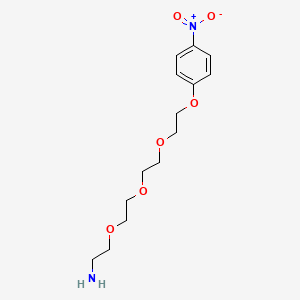

![molecular formula C19H18N2OS B2489368 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide CAS No. 317854-00-5](/img/structure/B2489368.png)

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazolyl compounds involves several steps, including the reaction of specific aryl or hetero-aryl aldehydes, hydroxylamine hydrochloride, and dicarbonyl compounds under mild conditions. This process allows for the creation of α,β-unsaturated isoxazol-5(4H)-ones, indicating a method that could potentially be adapted for the synthesis of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide. For example, the synthesis of biphenyl tetrazole rings, a component of novel drugs, has been accomplished through reactions involving azide ions and subsequent bromination steps to yield the desired compounds with high efficiency (Wang, Sun, & Ru, 2008).

Molecular Structure Analysis

Structural characterization of similar compounds often employs single-crystal diffraction techniques, revealing that molecules like synthesized thiazoles and tetrazoles assume planar conformations with specific groups oriented roughly perpendicular to the main molecule plane. This structural insight suggests potential spatial arrangements and electronic distributions within N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide, emphasizing the importance of molecular geometry in determining its properties and reactivity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The chemical reactivity of thiazolyl compounds can be influenced by substituent groups and the molecular framework. For example, the introduction of electron-withdrawing or donating substituents can significantly affect the molecule's reactivity, as seen in studies involving the synthesis and characterization of thiazol-2-ylidene derivatives. These modifications can lead to variations in the compounds' ability to participate in chemical reactions, highlighting the versatility and tunability of thiazol-containing molecules (Leopold & Strassner, 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds under various conditions. Thiazol derivatives, depending on their specific structures and substituents, exhibit distinct physical properties that can be analyzed through crystallography and spectroscopy. These analyses provide insights into the compounds' stability, solubility, and potential applications in various fields (Shahana & Yardily, 2020).

Chemical Properties Analysis

The chemical properties of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide, such as its reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and potential for forming hydrogen bonds, can be inferred from related compounds. For instance, the synthesis and evaluation of similar thiazol derivatives have demonstrated their ability to undergo various chemical reactions, offering a basis for predicting the chemical behavior of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide in synthetic and biological contexts (Caliendo et al., 1996).

Wissenschaftliche Forschungsanwendungen

Biochemical Evaluation and Enzyme Inhibition

The compound and its analogs have been explored for their biochemical properties, particularly as enzyme inhibitors. Röver et al. (1997) described the synthesis and characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. High-affinity inhibition of this enzyme suggests potential for detailed pathophysiological investigation after neuronal injury (Röver et al., 1997).

Antidepressant Activity

A series of derivatives were synthesized and evaluated for their antidepressant activity. Mathew et al. (2014) discovered that certain derivatives exhibited significant antidepressant effects without influencing baseline locomotion, providing insights into the potential therapeutic use of these compounds as antidepressants (Mathew et al., 2014).

Anticonvulsant and Neuroprotective Effects

Derivatives of the compound were synthesized and assessed for their anticonvulsant and neuroprotective effects. Hassan et al. (2012) reported that certain N-(substituted benzothiazol-2-yl)amide derivatives demonstrated promising anticonvulsant properties and neuroprotective effects, suggesting potential in the development of safer and effective anticonvulsants with neuroprotective properties (Hassan et al., 2012).

Metabolism and Toxicity Studies

Studies have also focused on the metabolism and potential toxic effects of related compounds. Oliveira et al. (2020) evaluated the acute oral toxicity of a thiazole derivative in Syrian hamsters, providing valuable information on liver and kidney biochemical parameters and histopathological analysis. This research underscores the importance of understanding the toxicological profile of such compounds, especially when considering potential therapeutic applications (Oliveira et al., 2020).

Eigenschaften

IUPAC Name |

2-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-17(12-23-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUFCUUGCUDRRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

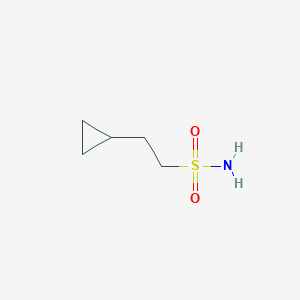

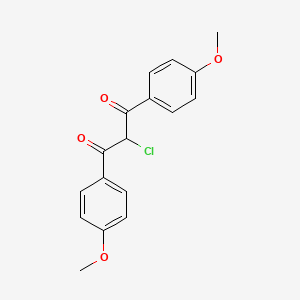

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)